molecular formula C19H20BrN3O5 B5515148 N-{2-[2-(4-bromobenzylidene)hydrazino]-2-oxoethyl}-3,4,5-trimethoxybenzamide

N-{2-[2-(4-bromobenzylidene)hydrazino]-2-oxoethyl}-3,4,5-trimethoxybenzamide

Cat. No. B5515148
M. Wt: 450.3 g/mol
InChI Key: GCOZAXNEAFYLTD-LSHDLFTRSA-N
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Description

The chemical under discussion belongs to the class of compounds known as hydrazones, characterized by the presence of a hydrazine group attached to a ketone or aldehyde, resulting in a diverse set of compounds with a wide range of biological and chemical properties. Hydrazones are of significant interest in medicinal chemistry, materials science, and as ligands in coordination chemistry.

Synthesis Analysis

The synthesis of hydrazones, including compounds similar to "N-{2-[2-(4-bromobenzylidene)hydrazino]-2-oxoethyl}-3,4,5-trimethoxybenzamide", typically involves the condensation of an appropriate hydrazine with a ketone or aldehyde. This process can be facilitated by acidic or basic conditions and often yields a mixture of E/Z isomers, which can be separated or used as a mixture, depending on the application (Wouters et al., 2002).

Molecular Structure Analysis

The molecular structure of hydrazones is characterized by a C=N double bond, which allows for the existence of geometric isomers. X-ray crystallography studies of similar compounds have revealed that these molecules can form hydrogen-bonded dimers and exhibit interesting conformational properties, with the orientation of substituent groups significantly influencing the overall molecular geometry and packing in the solid state (Zhu, 2011).

Chemical Reactions and Properties

Hydrazones undergo a variety of chemical reactions, reflecting their versatile reactivity. They can act as ligands in coordination compounds, participate in cycloaddition reactions, and undergo nucleophilic addition reactions at the carbon atom of the C=N bond. The presence of substituent groups, such as the 4-bromobenzylidene and trimethoxybenzamide functionalities, can further modulate the chemical behavior of these compounds, making them suitable for targeted synthesis and applications.

Physical Properties Analysis

The physical properties of hydrazones, including solubility, melting points, and crystallinity, are influenced by the nature of the substituents and the molecular structure. For instance, the presence of electron-donating or withdrawing groups can affect the compound's solubility in various solvents and its melting point. Additionally, the ability to form hydrogen bonds can lead to the formation of stable crystalline structures, as observed in related compounds (Khan et al., 2018).

Scientific Research Applications

Synthesis and Structural Characterization

N-{2-[2-(4-bromobenzylidene)hydrazino]-2-oxoethyl}-3,4,5-trimethoxybenzamide and related compounds have been synthesized and characterized, providing insights into their structural properties. For instance, the synthesis of tetrahydrophthalazine and phthalamide derivatives through a palladium-catalyzed carbonylation of iodoarenes, using various hydrazine derivatives as N-nucleophiles, highlights the compound's synthetic versatility (Marosvölgyi-Haskó et al., 2011). Similarly, the crystal structures and Hirshfeld surface analysis of five N-(4-methylbenzenesulfonyl)glycine hydrazone derivatives, including a compound with a similar structure, emphasize the importance of conformations and hydrogen-bonding patterns in determining the physical properties of these compounds (Purandara et al., 2018).

Antimicrobial Properties

Research has also explored the antimicrobial potential of related compounds. For example, the synthesis and characterization of ethyl2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives have been investigated, revealing their significance in technological applications due to their sizable nonlinear optical (NLO) character, hinting at the potential antimicrobial applications of these structures (Haroon et al., 2019).

Anticancer and Photodynamic Therapy Applications

Compounds with similar structures have demonstrated potential in anticancer and photodynamic therapy applications. For example, new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base have shown remarkable potential as Type II photosensitizers for cancer treatment in photodynamic therapy due to their high singlet oxygen quantum yield and appropriate photodegradation quantum yield (Pişkin et al., 2020).

Corrosion Inhibition

The aromatic hydrazide derivatives have been studied for their corrosion inhibition properties on mild steel in hydrochloric acid, illustrating their potential as effective corrosion inhibitors. The study of 2-(3,4,5-trimethoxybenzylidene)hydrazinecarbothioamide (TMBHC) demonstrated its efficiency as a mixed-type inhibitor, with its adsorption on mild steel surfaces following Langmuir's adsorption isotherm, indicating a chemisorption mechanism (Kumari et al., 2017).

properties

IUPAC Name

N-[2-[(2E)-2-[(4-bromophenyl)methylidene]hydrazinyl]-2-oxoethyl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrN3O5/c1-26-15-8-13(9-16(27-2)18(15)28-3)19(25)21-11-17(24)23-22-10-12-4-6-14(20)7-5-12/h4-10H,11H2,1-3H3,(H,21,25)(H,23,24)/b22-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCOZAXNEAFYLTD-LSHDLFTRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)NN=CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-({N'-[(E)-(4-Bromophenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide

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